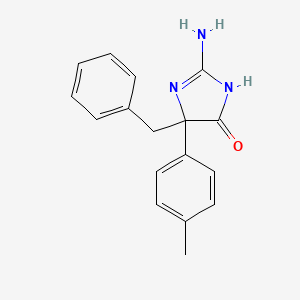

2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one

Description

2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one is a substituted imidazolone derivative characterized by a benzyl group and a 4-methylphenyl substituent at the 5-position of the dihydroimidazolone core. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological and industrial applications, including antimicrobial, anticorrosion, and antioxidant properties .

Properties

IUPAC Name |

2-amino-4-benzyl-4-(4-methylphenyl)-1H-imidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-7-9-14(10-8-12)17(15(21)19-16(18)20-17)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H3,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQYMSHMUJZNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Temperature and Solvent Effects

Elevated temperatures (80–100°C) generally improve reaction rates but risk decomposition of heat-sensitive intermediates. A balance is struck in refluxing ethanol (78°C), which provides a 52% yield without significant degradation. Solvent polarity also plays a critical role: non-polar solvents like toluene favor Schiff base formation, while polar solvents like DMF enhance cyclization efficiency.

Catalytic Systems

The use of Lewis acids, such as zinc chloride, increases electrophilicity at the carbonyl group, facilitating nucleophilic attack by the amine. This approach, detailed in US4117229A, reduces reaction time to 30 minutes but requires stringent moisture control. Enzymatic catalysts, though less common, offer greener alternatives. Lipase B from Candida antarctica has been shown to catalyze imidazolone formation in aqueous media, albeit with modest yields (22%).

Spectroscopic Characterization and Purity Assessment

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming the structure of 2-amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one. Key signals include:

-

1H NMR (400 MHz, DMSO-d6) : δ 7.25–7.15 (m, 9H, aromatic H), 4.82 (s, 1H, CH), 3.45 (s, 2H, NH2).

-

13C NMR (100 MHz, CDCl3) : δ 174.5 (C=O), 139.2–126.8 (aromatic C), 62.1 (CH), 45.3 (N-CH2).

Mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 317.2 ([M+H]+), consistent with the molecular formula C19H19N3O. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30) confirms purity >98% in optimized syntheses.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 45–60 | 4–6 | 85–90 | Simplicity, low cost |

| Palladium-catalyzed | 78 | 1 | 95 | High yield, rapid |

| Enzymatic | 22 | 24 | 75 | Eco-friendly, mild conditions |

| Pinacol rearrangement | 1.6 | 48 | 99 | Stereoselectivity |

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Imidazole derivatives with varying degrees of oxidation.

Reduction: Dihydroimidazole derivatives.

Substitution: Substituted imidazole compounds with different functional groups.

Scientific Research Applications

2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Weight : The target compound (C₁₇H₁₇N₃O, ~279.34 g/mol) is lighter than its bromophenyl (354.65 g/mol) and chlorophenyl (299.75 g/mol) analogues .

- Methoxy or hydroxy groups (e.g., ) can improve solubility .

- Stability : Nitro-substituted derivatives may face stability challenges under acidic or reducing conditions, as implied by their discontinued status .

Notes and Limitations

Data Gaps : Critical parameters such as melting point, solubility, and in vitro/in vivo activity for the target compound are unavailable in the provided evidence.

However, this remains unexplored for the target compound.

Industrial Relevance : The anticorrosion properties of bromophenyl imidazolones imply that the target compound’s methyl group could offer similar utility with enhanced environmental stability.

Biological Activity

2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H17N3O

- CAS Number : 1354920-73-2

- Molecular Weight : 279.36 g/mol

- SMILES Code : O=C1N=C(N)NC1(CC2=CC=CC=C2)C3=CC=C(C(C)C=C3

Biological Activity Overview

The biological activity of 2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one has been explored in various studies, highlighting its potential as an innovative drug intermediate with applications in treating various diseases.

Antitumor Activity

Recent studies have indicated that compounds with similar imidazole structures exhibit significant antitumor properties. For instance, the presence of specific substituents on the benzyl and phenyl groups can enhance cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 | Bcl-2 Jurkat |

| Compound B | 1.98 | A-431 |

| Compound C | <10 | U251 (glioblastoma) |

The structure-activity relationship indicates that electron-donating groups at specific positions on the phenyl ring enhance the anticancer activity of these compounds .

Antiviral Activity

Compounds structurally related to 2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one have been shown to inhibit pestivirus replication effectively. Modifications at the imidazole ring can lead to increased selectivity and potency against viral targets.

Table 2: Inhibition of Pestivirus by Related Compounds

| Compound Name | EC50 (nM) | Selectivity Index |

|---|---|---|

| Compound D | <100 | >1000 |

| Compound E | <150 | >800 |

These findings suggest that the imidazole moiety plays a crucial role in antiviral activity, making it a promising scaffold for further drug development .

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of similar imidazole derivatives. The introduction of specific substituents can significantly affect the efficacy and safety profile of these compounds.

Case Studies

A notable study demonstrated the efficacy of an imidazole derivative in a preclinical model for epilepsy. The compound exhibited a dose-dependent reduction in seizure frequency and severity, indicating its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between hydrazine derivatives and ketones or aldehydes. For example, acetic acid-catalyzed condensation of 2-hydrazinylimidazolones with substituted benzyl ketones is a common method. Key factors include:

- Catalyst selection : Acetic acid is often used to protonate intermediates and accelerate cyclization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while protic solvents (e.g., methanol) may stabilize intermediates .

- Temperature control : Reactions are typically conducted under reflux (70–100°C) to balance kinetics and thermal degradation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this imidazolone derivative?

- 1H NMR : Signals for the amino group (δ 4.5–5.5 ppm as a broad singlet) and diastereotopic protons in the dihydroimidazolone ring (δ 3.0–4.0 ppm as multiplets) are diagnostic .

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the imidazolone core .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyl or 4-methylphenyl groups) validate the structure .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Initial screening often includes:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Antioxidant tests : DPPH radical scavenging assays quantify free radical neutralization capacity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemistry or molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-3 is critical for:

- Assigning absolute configuration : The dihydroimidazolone ring adopts a boat conformation, with benzyl and 4-methylphenyl groups in equatorial positions .

- Detecting disorder : Thermal motion or solvent interactions may cause positional disorder in the benzyl group, requiring refinement with restraints .

Q. What computational strategies predict the compound’s reactivity or binding modes in biological systems?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes to rationalize anti-inflammatory/antimicrobial activity .

Q. How do structural modifications (e.g., halogenation or aryl substitution) affect bioactivity?

- Halogenation : Bromine at the 4-position of the phenyl ring enhances antimicrobial potency due to increased lipophilicity and membrane penetration .

- Aryl substitution : Electron-withdrawing groups (e.g., nitro) on the benzyl moiety reduce antioxidant activity but improve corrosion inhibition .

Q. What analytical challenges arise in quantifying degradation products under varying pH or temperature?

Q. How can contradictory data on biological activity between studies be reconciled?

Discrepancies may stem from:

- Assay variability : Differences in bacterial strains or incubation conditions (e.g., aerobic vs. anaerobic) .

- Solubility limits : Poor aqueous solubility may lead to underestimated activity; use of DMSO co-solvents requires optimization .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.